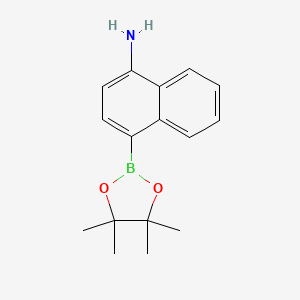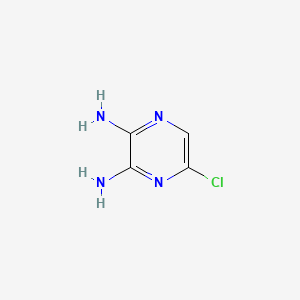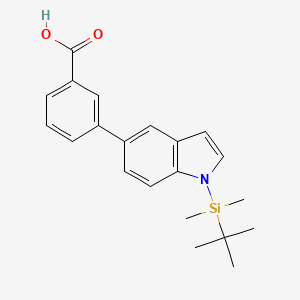
3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzoic acid, which has been modified with a tert-butyldimethylsilyl (TBDMS) group . TBDMS is a common protecting group used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tert-butyldimethylsilyl ethers, which are similar, can be synthesized from alcohols using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole .Molecular Structure Analysis
The molecular structure of similar compounds, such as benzoic acid, tert-butyldimethylsilyl ester, includes a benzoic acid moiety and a tert-butyldimethylsilyl group .Chemical Reactions Analysis
Tert-butyldimethylsilyl ethers, similar to the TBDMS group in this compound, are stable to aqueous base but can be converted back to the alcohols under acidic conditions .Physical And Chemical Properties Analysis
For benzoic acid, tert-butyldimethylsilyl ester, the density is approximately 1.0±0.1 g/cm³, the boiling point is 249.3±13.0 °C at 760 mmHg, and the flash point is 87.0±15.4 °C .Aplicaciones Científicas De Investigación
Indole Synthesis and Functionalization
Indole and its derivatives are fundamental to a vast range of biological molecules and pharmacologically active compounds. The study by Taber and Tirunahari (2011) provides a comprehensive review of indole synthesis, highlighting the diverse methodologies and classifications for preparing indoles, which could extend to the synthesis and functionalization of complex indole derivatives like 3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid (Taber & Tirunahari, 2011).
Pharmacokinetics and Biological Impact of Benzoic Acid
Research on benzoic acid, a common preservative, extends to its pharmacokinetics and toxicological profile, as demonstrated by Hoffman and Hanneman (2017). Their physiologically-based pharmacokinetic (PBPK) modeling for benzoic acid across species underlines its metabolic pathways and potential implications for dietary exposures, which could be relevant when considering the metabolic fate of related compounds (Hoffman & Hanneman, 2017).
Benzoic Acid as a Regulator of Gut Functions
The study by Mao et al. (2019) explores how benzoic acid, utilized as an antibacterial and antifungal preservative in foods and feeds, can influence gut functions. This highlights the broader biological roles and therapeutic potentials of benzoic acid derivatives, suggesting areas for further investigation into the effects of complex derivatives on biological systems (Mao, Yang, Chen, Yu, & He, 2019).
Environmental and Synthetic Applications
Further research into the environmental treatment of benzoic acid derivatives, such as in the context of wastewater treatment, offers insights into the environmental relevance and potential synthetic applications of these compounds. The review by Garg and Prasad (2017) on the treatment of pollutants, including benzoic acid in purified terephthalic acid wastewater, underscores the environmental impact and management strategies for benzoic acid derivatives (Garg & Prasad, 2017).
Propiedades
IUPAC Name |
3-[1-[tert-butyl(dimethyl)silyl]indol-5-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2Si/c1-21(2,3)25(4,5)22-12-11-17-13-16(9-10-19(17)22)15-7-6-8-18(14-15)20(23)24/h6-14H,1-5H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBCXDRSFKQAAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)C3=CC(=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681828 |
Source


|
| Record name | 3-{1-[tert-Butyl(dimethyl)silyl]-1H-indol-5-yl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid | |
CAS RN |
1228957-08-1 |
Source


|
| Record name | 3-[1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-indol-5-yl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{1-[tert-Butyl(dimethyl)silyl]-1H-indol-5-yl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

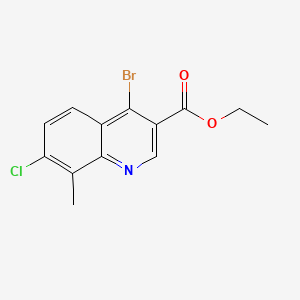
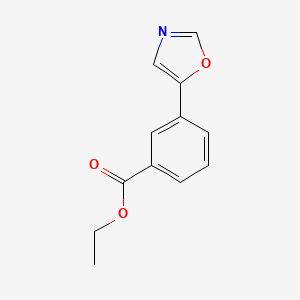
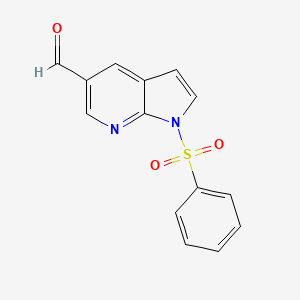
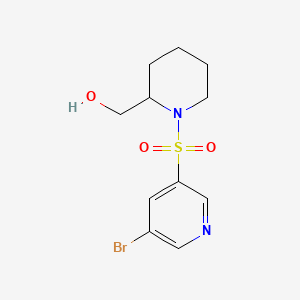
![2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B596283.png)
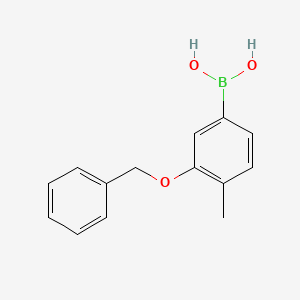
![tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate](/img/structure/B596287.png)
![8-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinoline](/img/structure/B596288.png)
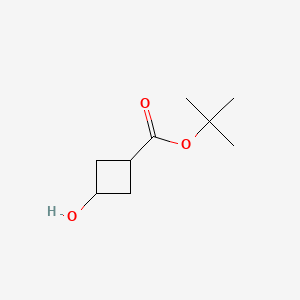
![(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine](/img/structure/B596292.png)
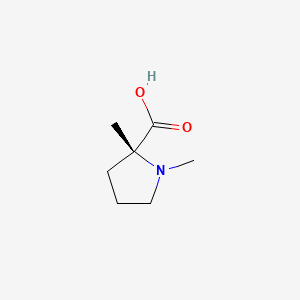
![Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B596296.png)
